molecular formula C8H8N2O B1371292 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile

Katalognummer: B1371292
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: RZKPJBMCLBDIGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is an organic compound characterized by the presence of a cyclopropyl group, a methoxy group, and two nitrile groups attached to a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting cyclopropyl aldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[Cyclopropyl(methoxy)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Cyclopropyl(methoxy)methylidene]propanedinitrile is unique due to the presence of the cyclopropyl and methoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations, while the methoxy group can participate in various substitution reactions.

Eigenschaften

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

2-[cyclopropyl(methoxy)methylidene]propanedinitrile

InChI

InChI=1S/C8H8N2O/c1-11-8(6-2-3-6)7(4-9)5-10/h6H,2-3H2,1H3

InChI-Schlüssel

RZKPJBMCLBDIGJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=C(C#N)C#N)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.